molecular formula C20H22F3N5O2 B2372859 2-methyl-6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one CAS No. 1902990-20-8

2-methyl-6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B2372859
CAS No.: 1902990-20-8
M. Wt: 421.424
InChI Key: UFSUGQJAZUIRCA-UHFFFAOYSA-N
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Description

2-methyl-6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C20H22F3N5O2 and its molecular weight is 421.424. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Novel fluoroquinolones with specific substitutions have been synthesized and evaluated in vivo against Mycobacterium tuberculosis, exhibiting activity comparable to sparfloxacin. This suggests potential applications in developing new antimicrobial agents (Shindikar & Viswanathan, 2005).

Antimicrobial and Anticancer Agents

  • A novel series of thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, as well as for their anti-proliferative activities against human cancer cell lines, suggesting the compound's potential in antimicrobial and anticancer applications (Patel et al., 2012).

5-HT2 Antagonist Activity

  • Research on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives has shown potent 5-HT2 antagonist activity, suggesting uses in neurological disorders or as part of psychiatric medication regimens (Watanabe et al., 1992).

Antineoplastic Activity

  • The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients has been studied, indicating the significance of such compounds in cancer treatment (Gong et al., 2010).

Antiemetic Agents

  • Synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines have been explored, highlighting the potential of similar compounds in developing new antiemetic agents (Mattioda et al., 1975).

Mechanism of Action

Target of Action

The primary target of this compound, also known as Pralsetinib (BLU-667) , is the RET (c-RET) protein . The RET protein plays a crucial role in the development of neurons and kidneys. Mutations in the RET gene can lead to various types of cancer, including lung and thyroid cancers .

Mode of Action

Pralsetinib is a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, inhibiting its activity and preventing it from sending signals that promote cell growth and division . This compound is effective against both the wild-type RET protein and several common cancer-causing RET mutations .

Biochemical Pathways

By inhibiting the RET protein, Pralsetinib disrupts the signaling pathways that drive cell proliferation and survival . This leads to a reduction in tumor growth and can induce cell death in cancer cells with RET mutations .

Pharmacokinetics

The pharmacokinetic properties of Pralsetinib are still under investigation. It is known that the compound is soluble in dmso, indicating that it may be well-absorbed and distributed in the body . The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The inhibition of the RET protein by Pralsetinib results in the suppression of tumor growth and the induction of cell death in cancer cells with RET mutations . This can lead to a reduction in tumor size and potentially improve patient outcomes .

Action Environment

The action of Pralsetinib can be influenced by various environmental factors. For example, the pH of the tumor microenvironment can affect the stability and efficacy of the compound . Additionally, the presence of certain enzymes or transport proteins can influence the compound’s absorption, distribution, metabolism, and excretion .

Properties

IUPAC Name

2-methyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O2/c1-26-18(29)11-14-10-13(2-4-16(14)25-26)19(30)28-8-6-27(7-9-28)17-5-3-15(12-24-17)20(21,22)23/h3,5,11-13H,2,4,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSUGQJAZUIRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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